(Z)-N-(3-allyl-4-(4-chlorophenyl)thiazol-2(3H)-ylidene)-3-nitroaniline
Description
(Z)-N-(3-allyl-4-(4-chlorophenyl)thiazol-2(3H)-ylidene)-3-nitroaniline is a thiazole-derived compound characterized by a central thiazole ring substituted with a 3-allyl group, a 4-(4-chlorophenyl) moiety, and a 3-nitroaniline group. The Z-configuration indicates the spatial arrangement of substituents around the thiazole ring’s imine bond. The nitroaniline group introduces strong electron-withdrawing properties, while the 4-chlorophenyl substituent enhances lipophilicity.
Properties
IUPAC Name |
4-(4-chlorophenyl)-N-(3-nitrophenyl)-3-prop-2-enyl-1,3-thiazol-2-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2S/c1-2-10-21-17(13-6-8-14(19)9-7-13)12-25-18(21)20-15-4-3-5-16(11-15)22(23)24/h2-9,11-12H,1,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWWHSQPOWINBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=CSC1=NC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-allyl-4-(4-chlorophenyl)thiazol-2(3H)-ylidene)-3-nitroaniline typically involves the condensation of 3-allyl-4-(4-chlorophenyl)thiazol-2(3H)-one with 3-nitroaniline. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3-allyl-4-(4-chlorophenyl)thiazol-2(3H)-ylidene)-3-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Reduction: Formation of (Z)-N-(3-allyl-4-(4-chlorophenyl)thiazol-2(3H)-ylidene)-3-aminoaniline.
Oxidation: Formation of corresponding oxides.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(3-allyl-4-(4-chlorophenyl)thiazol-2(3H)-ylidene)-3-nitroaniline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are investigated. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (Z)-N-(3-allyl-4-(4-chlorophenyl)thiazol-2(3H)-ylidene)-3-nitroaniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The nitro group and thiazole ring play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Structural Variations
The compound’s structural analogs (Table 1) exhibit variations in substituents, which influence electronic, steric, and physicochemical properties:
Table 1: Structural and Functional Comparison of Selected Thiazole Derivatives
Key Observations:
Electron-Withdrawing Groups: The main compound’s 3-nitroaniline group is a stronger electron-withdrawing substituent compared to the 4-nitrophenyl group in compound 37 . This difference may alter reactivity in electrophilic substitution or hydrogen-bonding interactions.
Aromatic and Heterocyclic Substituents: The furan-2-ylmethyl group in the compound replaces the allyl group in the main compound. The benzyl group in compound 37 provides greater steric bulk than the allyl group, which might hinder rotational freedom or binding to sterically sensitive targets.
Chlorophenyl vs. Methylphenyl :
Biological Activity
(Z)-N-(3-allyl-4-(4-chlorophenyl)thiazol-2(3H)-ylidene)-3-nitroaniline is a compound of interest in medicinal chemistry due to its diverse biological activities, including anticancer, antibacterial, and antifungal properties. This article provides a detailed overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C₁₉H₁₆ClN₃OS
- Molecular Weight : 369.9 g/mol
- CAS Number : 682791-24-8
The structure features a thiazole ring, an allyl group, and a nitroaniline moiety, which contribute to its biological properties.
Anticancer Activity
Recent studies have demonstrated that thiazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.
Case Study: Cytotoxic Effects
In a study evaluating the cytotoxicity of thiazole derivatives against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, it was found that certain derivatives induced cell cycle arrest and apoptosis. The following table summarizes the IC₅₀ values for selected compounds:
| Compound | Cell Line | IC₅₀ (µg/mL) | Mechanism of Action |
|---|---|---|---|
| 4e | MCF-7 | 5.36 | Induces apoptosis via Bax/Bcl-2 ratio increase |
| 4i | HepG2 | 2.32 | Cell cycle arrest at G2/M phase |
These findings suggest that this compound may have similar mechanisms of action, warranting further investigation.
Antibacterial and Antifungal Activity
The compound has also been evaluated for its antibacterial and antifungal properties. Studies indicate that thiazole derivatives can inhibit the growth of various bacterial strains.
Antibacterial Screening Results
A comparative analysis of the antibacterial activity of related thiazole compounds showed varying degrees of effectiveness against several pathogens:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate |
| Bacillus subtilis | Strong |
| Escherichia coli | Weak |
These results highlight the potential of this compound as a candidate for developing new antimicrobial agents.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Increased expression of pro-apoptotic proteins such as Bax, leading to cell death in cancer cells.
- Cell Cycle Arrest : Inhibition of cell proliferation by blocking progression through the cell cycle.
- Antimicrobial Action : Disruption of bacterial cell wall synthesis or function, leading to cell lysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
